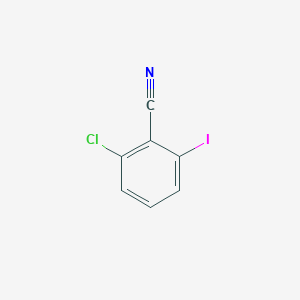

2-Chloro-6-iodobenzonitrile

Descripción general

Descripción

2-Chloro-6-iodobenzonitrile is a halogenated benzene derivative with the molecular formula C7H3ClIN. It is known for its potential biological activity and applications in various fields, including medical and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-6-iodobenzonitrile can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include:

Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.

Base: Common bases used include potassium carbonate or sodium hydroxide.

Solvent: Solvents like toluene or dimethylformamide are often employed.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Reduction Reactions: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

Coupling Reactions: Organoboron compounds, palladium catalysts, and bases like potassium carbonate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

Coupling Reactions: Biaryl compounds or other coupled products.

Reduction Reactions: Amines or other reduced forms of the nitrile group.

Aplicaciones Científicas De Investigación

Chemical Synthesis

One of the primary applications of 2-chloro-6-iodobenzonitrile is as a building block in organic synthesis. Its halogen substituents make it a versatile intermediate for synthesizing more complex organic molecules. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The chlorine and iodine atoms can be replaced by nucleophiles, allowing for the introduction of different functional groups.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Applications |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogens with nucleophiles | Synthesis of pharmaceuticals |

| Coupling Reactions | Formation of biaryl compounds | Organic electronics |

| Halogen Bonding | Interactions with electron-rich species | Material science applications |

Biological Applications

In biological research, this compound has been utilized as a probe in biochemical studies. Its structure allows it to interact with specific biological targets, making it useful for:

- Drug Development : The compound serves as a precursor for developing bioactive molecules that can inhibit specific enzymes or receptors.

- Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties, making them candidates for further pharmacological studies.

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the compound's potential in developing new antimicrobial agents.

Material Science Applications

The unique properties of this compound extend to materials science, where it is used in creating specialty chemicals and materials. Its halogen atoms contribute to:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Fluorinated Compounds : It serves as a precursor for synthesizing fluorinated compounds that exhibit unique chemical and physical properties.

Table 2: Material Science Applications of this compound

| Application Area | Description | Examples |

|---|---|---|

| Polymer Chemistry | Enhances properties of polymers | High-performance plastics |

| Fluorinated Compounds | Synthesizes compounds with enhanced stability | Fluorinated pharmaceuticals |

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-iodobenzonitrile involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, thereby affecting various cellular pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-iodobenzonitrile

- 2-Bromo-6-iodobenzonitrile

- 2-Chloro-6-bromobenzonitrile

Uniqueness

2-Chloro-6-iodobenzonitrile is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and applications in various fields.

Actividad Biológica

2-Chloro-6-iodobenzonitrile (C_7H_4ClI_N) is a halogenated aromatic compound that has garnered attention for its diverse biological activities. Its structure features both chlorine and iodine substituents on a benzene ring, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant research findings.

This compound exhibits several mechanisms of action that influence its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic pathways. For instance, it interacts with enzymes involved in the biosynthesis of essential metabolites, potentially disrupting normal cellular functions.

- Cell Signaling Modulation : It can modulate cell signaling pathways by acting on receptors or other signaling molecules. This modulation can lead to altered gene expression and cellular responses.

- Antimicrobial Properties : Preliminary studies indicate that this compound displays antimicrobial activity against various pathogens, including bacteria and fungi. Its halogenated structure may enhance its ability to penetrate microbial membranes.

Cellular Effects

The compound's effects on cellular processes include:

- Alteration of Gene Expression : Research indicates that this compound can influence the expression of genes related to stress responses and metabolic regulation.

- Impact on Cellular Metabolism : By modulating enzyme activities, it can lead to significant changes in metabolic fluxes within cells.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound may exhibit beneficial effects such as enzyme modulation without significant toxicity.

- High Doses : Increased concentrations can lead to cytotoxicity and adverse effects, including cellular damage and disruption of normal physiological processes.

Case Studies and Experimental Data

- Antimicrobial Activity :

- Enzyme Interaction Studies :

- Cytotoxicity Assessment :

Summary of Biological Activities

Propiedades

IUPAC Name |

2-chloro-6-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYWVDNGKVMKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347458 | |

| Record name | 2-Chloro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89642-53-5 | |

| Record name | 2-Chloro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.